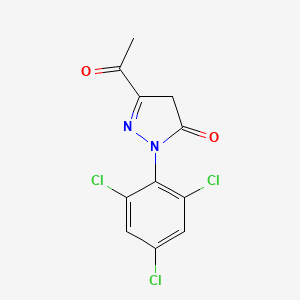
5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetyl group, a trichlorophenyl group, and a dihydropyrazolone ring
Méthodes De Préparation
The synthesis of 5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic anhydride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid to facilitate the formation of the dihydropyrazolone ring.
Analyse Des Réactions Chimiques
5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. Its unique structure allows it to bind to specific sites on these targets, resulting in various biological effects. The exact pathways and targets involved are still under investigation, but its potential as a modulator of biological processes is being actively explored.
Comparaison Avec Des Composés Similaires
5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
5-Acetyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one: This compound has a similar structure but contains a triazolone ring instead of a pyrazolone ring.
2,4,6-Trichlorophenylhydrazine: This compound shares the trichlorophenyl group but lacks the acetyl and dihydropyrazolone moieties.
Acetylpyrazolone derivatives: These compounds have variations in the substituents on the pyrazolone ring, leading to differences in their chemical and biological properties.
Propriétés
Numéro CAS |
656809-86-8 |
|---|---|
Formule moléculaire |
C11H7Cl3N2O2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
5-acetyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H7Cl3N2O2/c1-5(17)9-4-10(18)16(15-9)11-7(13)2-6(12)3-8(11)14/h2-3H,4H2,1H3 |
Clé InChI |
MKQPJCWFCZBYKA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


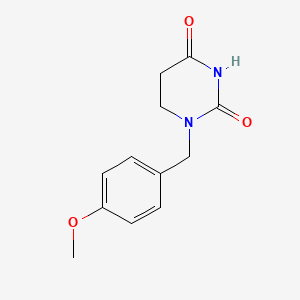
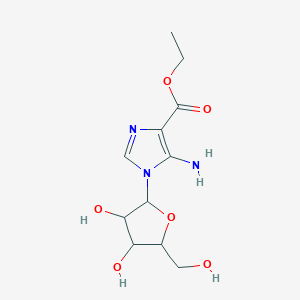
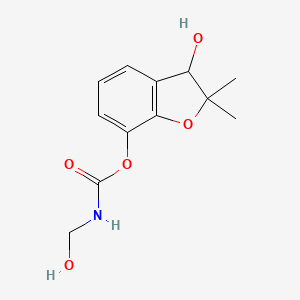
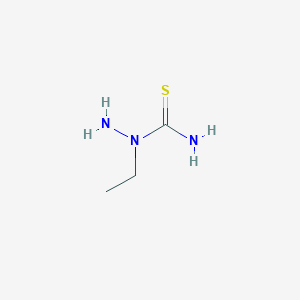

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

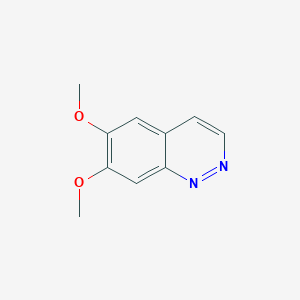
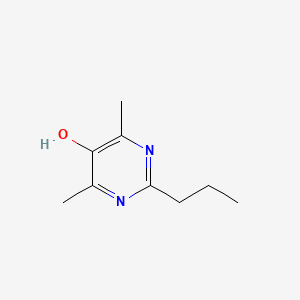
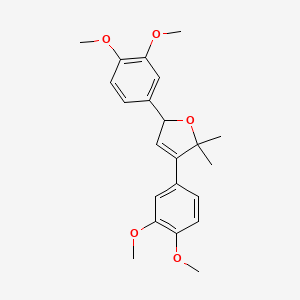


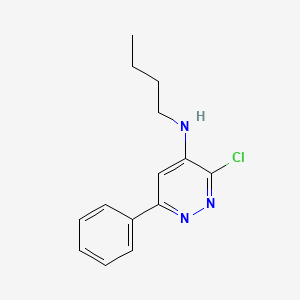
![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)
